physicochemical properties of 3-Amino-3-(3-fluorophenyl)propan-1-ol
physicochemical properties of 3-Amino-3-(3-fluorophenyl)propan-1-ol
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol
Abstract
3-Amino-3-(3-fluorophenyl)propan-1-ol is a synthetic amino alcohol featuring a chiral center and a metabolically relevant fluorophenyl moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development as potential building blocks for novel therapeutic agents. A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement through the development pipeline, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide presents a comprehensive framework for the systematic physicochemical characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol. Recognizing the limited availability of published experimental data for this specific molecule[1], this document provides authoritative, field-proven protocols for determining its essential properties. We will detail the methodologies for confirming purity and identity, measuring thermal properties, assessing lipophilicity and solubility, and establishing a spectroscopic fingerprint. The causality behind each experimental choice is explained to provide researchers with not just a set of instructions, but a strategic guide for robust and reliable compound characterization.
Molecular Identity and Computed Properties
The foundational step in characterizing any novel compound is to establish its identity and fundamental molecular properties. The structure of 3-Amino-3-(3-fluorophenyl)propan-1-ol combines a primary alcohol, a primary amine, and a fluorinated aromatic ring, suggesting a molecule with both hydrophilic and lipophilic characteristics.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂FNO | PubChem[1] |
| Molecular Weight | 169.20 g/mol | PubChem[1] |
| PubChem CID | 44607618 | PubChem[1] |
| Canonical SMILES | C1=CC(=CC(=C1)C(CCO)N)F | PubChem[1] |
| InChI Key | FJWCDPMWOQMEGE-UHFFFAOYSA-N | PubChem[1] |
Given the absence of extensive experimental data, computational models serve as an invaluable starting point for predicting key physicochemical parameters. These predictions are essential for planning subsequent experimental work, such as selecting appropriate solvent systems for chromatography or solubility studies.[2]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| XLogP3 | 1.2 | Predicts membrane permeability and lipophilicity. A value between 1 and 3 is often targeted. |
| pKa (strongest basic) | ~9.5 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration. |
| pKa (strongest acidic) | ~15.0 | The alcohol proton is weakly acidic and generally not relevant at physiological pH. |
Note: Predicted values are derived from standard computational algorithms (e.g., XLogP3) and should be confirmed experimentally.
Purity and Identity Confirmation: The Analytical Mandate
Before any physicochemical property is measured, the purity and structural integrity of the analyte must be unequivocally confirmed. Failure to do so will render all subsequent data unreliable. We employ a tripartite approach of chromatography and spectroscopy for this validation.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of small organic molecules in the pharmaceutical industry.[3][4][5] Its resolving power separates the target compound from synthesis impurities and degradation products based on differential partitioning between a non-polar stationary phase and a polar mobile phase.[6][7]
The choice of RP-HPLC is dictated by the compound's structure, which contains both polar (amine, alcohol) and non-polar (fluorophenyl) groups, making it ideally suited for retention and separation on a C18 column.[3][7] A gradient elution method is chosen to ensure that impurities with a wide range of polarities are effectively resolved and eluted.
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Sample Preparation: Accurately weigh ~1 mg of 3-Amino-3-(3-fluorophenyl)propan-1-ol and dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
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Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm (and scan from 200-400 nm with DAD).
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of ≥95% is typically required for use in further studies.
Lipophilicity (LogP) by the Shake-Flask Method
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design that influences a compound's ability to cross biological membranes. [2][8]The octanol-water shake-flask method is the traditional and most trusted method for its direct, empirical determination. [2][9]
This method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing a true thermodynamic value. [2]While faster methods exist, the shake-flask method remains the benchmark for accuracy. [2]Quantification of the compound in each phase is performed using the previously developed HPLC method for precision. [9]
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Phase Preparation: Pre-saturate n-octanol with water and, separately, water (buffered to pH 7.4 to mimic physiological conditions) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.
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Partitioning: Add a known amount of the compound to a vial containing equal volumes (e.g., 5 mL each) of the pre-saturated n-octanol and buffered water.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow partitioning to reach equilibrium.
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Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
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Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in both the n-octanol ([Organic]) and aqueous ([Aqueous]) phases using the calibrated RP-HPLC method.
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Calculation: Calculate the partition coefficient (P) and LogP as follows:
Spectroscopic Fingerprint: Infrared (IR) Spectroscopy
An IR spectrum provides a unique "fingerprint" of a molecule by identifying its functional groups based on their vibrational frequencies. This is a rapid and non-destructive technique that complements NMR and MS data for identity confirmation. For 3-Amino-3-(3-fluorophenyl)propan-1-ol, key expected absorption bands would include:
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~3400-3300 cm⁻¹: Broad O-H and N-H stretching vibrations from the alcohol and amine groups. [10]* ~3050-3000 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching from the propyl chain. [10]* ~1600 cm⁻¹: N-H bending (scissoring) vibration.
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~1250-1100 cm⁻¹: Strong C-F stretching vibration.
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~1100-1000 cm⁻¹: C-O stretching vibration of the primary alcohol. [10]
Conclusion
The systematic characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol is essential for unlocking its potential in research and development. While public data on this specific molecule is scarce, the application of the authoritative and validated protocols detailed in this guide—spanning chromatography, mass spectrometry, thermal analysis, and spectroscopy—provides a robust framework for its complete physicochemical analysis. This approach ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity and a prerequisite for informed decision-making in any drug discovery program. The methodologies described herein are not merely procedural steps but a reflection of a strategic, science-first approach to compound characterization.
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